molecular formula C23H32O4 B7773167 3,20-Dioxopregn-4-en-17-yl acetate

3,20-Dioxopregn-4-en-17-yl acetate

Cat. No. B7773167
M. Wt: 372.5 g/mol
InChI Key: VTHUYJIXSMGYOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,20-Dioxopregn-4-en-17-yl acetate is a useful research compound. Its molecular formula is C23H32O4 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,20-Dioxopregn-4-en-17-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,20-Dioxopregn-4-en-17-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Reaction Mechanisms : Draper (1984) discusses the direct conversion of steroidal olefins, including 3,20-Dioxopregn-4-en-17-yl acetate, into vicinal azidohydrins. The study highlights the specific reaction mechanisms and products formed from these transformations, indicating its significance in organic chemistry and steroid synthesis (Draper, 1984).

  • Progesterone Derivatives and Enzyme Inhibition : A study by Bratoeff et al. (2010) explores the inhibitory effect of various progesterone derivatives, including 3,20-Dioxopregn-4-ene-17-yl acetate, on 5 alpha-reductase types 1 and 2 isozymes. This research provides insights into potential therapeutic applications for conditions related to these enzymes (Bratoeff et al., 2010).

  • Steroid Modification and Derivative Synthesis : Harnik et al. (1986) detail the synthesis of 18,19-dihydroxycorticosterone starting with a related compound, 19,21-dihydroxy-3,20-dioxopregn-5-ene-18,11 beta-lactone-di-(ethylene ketal). This process underscores the importance of 3,20-Dioxopregn-4-en-17-yl acetate derivatives in creating medically significant steroids (Harnik et al., 1986).

  • Chemical Transformations and Synthesis Routes : The work of Turuta et al. (1992) discusses the transformation of steroidal compounds like 16α,17α-epoxypregn-4-ene-9α,21-diol-3,20-dione into various derivatives, showcasing the versatility and chemical reactivity of compounds like 3,20-Dioxopregn-4-en-17-yl acetate in synthetic pathways (Turuta et al., 1992).

  • Corticosteroid Synthesis : Collins et al. (1976) synthesized methyl esters of 3,20-dioxopregn-4-en-6-ylacetic acid, a derivative of 3,20-Dioxopregn-4-en-17-yl acetate. This synthesis is pertinent in the study of corticosteroids, highlighting the compound's relevance in endocrinological research (Collins et al., 1976).

  • Plasma Cortisol Measurement : Klein et al. (1972) developed a method for measuring various corticosteroids, including 3,20-diketopregn-4-ene-21-yl sulfate (a related compound), in umbilical cord plasma. This study is significant in neonatal medicine and endocrine research (Klein et al., 1972).

  • Neurosteroid Research : Kasal et al. (2007) discuss the conversion of 7-Nor-20-oxopregn-5-en-3β-yl acetate into various derivatives, including 7-aza-5α-pregnane-3,20-dione. This research is relevant to neurosteroid studies and potential treatments for neurological disorders (Kasal et al., 2007).

properties

IUPAC Name

(17-acetyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O4/c1-14(24)23(27-15(2)25)12-9-20-18-6-5-16-13-17(26)7-10-21(16,3)19(18)8-11-22(20,23)4/h13,18-20H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHUYJIXSMGYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,20-Dioxopregn-4-en-17-yl acetate

CAS RN

302-23-8
Record name Prokan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.